1-Cyclopropylpiperazine dihydrochloride
Overview
Description
1-Cyclopropylpiperazine dihydrochloride is a chemical compound with the CAS Number: 139256-79-4 and a molecular weight of 199.12 . It is a solid substance stored at room temperature under an inert atmosphere .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Cyclopropylpiperazine dihydrochloride, has been a subject of research. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Cyclopropylpiperazine dihydrochloride is represented by the linear formula C7H16Cl2N2 . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H .Physical And Chemical Properties Analysis
1-Cyclopropylpiperazine dihydrochloride is a solid substance that is stored at room temperature under an inert atmosphere . It has a boiling point of 271.6°C at 760 mmHg . The compound has a molecular weight of 199.12 .Scientific Research Applications
Advanced Battery Science
The electrochemical properties of 1-Cyclopropylpiperazine dihydrochloride may be explored in the context of battery science. It could contribute to the development of new electrolytes or additives that enhance battery performance.
Each of these applications leverages the unique chemical properties of 1-Cyclopropylpiperazine dihydrochloride, such as its molecular weight of 199.12 g/mol and its solid physical form at room temperature . The compound’s ability to act as a building block for more complex structures is particularly valuable across various fields of scientific research.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-cyclopropylpiperazine dihydrochloride is a derivative of, primarily target the gaba (gamma-aminobutyric acid) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Piperazine compounds, including 1-Cyclopropylpiperazine dihydrochloride, act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its action on gaba receptors, it can be inferred that it influences the gabaergic neurotransmission pathway .
Result of Action
Based on its mode of action, it can be inferred that it causes hyperpolarization of nerve endings, leading to flaccid paralysis .
properties
IUPAC Name |
1-cyclopropylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJNSFSTSJWJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611447 | |
Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpiperazine dihydrochloride | |
CAS RN |
139256-79-4 | |
Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopropylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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